molecular formula C9H12ClN B1337177 N-Methyl 3-chlorophenethylamine CAS No. 52516-20-8

N-Methyl 3-chlorophenethylamine

Cat. No.: B1337177
CAS No.: 52516-20-8
M. Wt: 169.65 g/mol
InChI Key: ZAIUACXHBBABJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl 3-chlorophenethylamine: is an organic compound with the molecular formula C₉H₁₂NCl. It is a solid substance, typically appearing as a white crystalline powder or granules. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-Methylation of 3-chlorophenethylamine: The synthesis of N-Methyl 3-chlorophenethylamine can be achieved through the N-methylation of 3-chlorophenethylamine. This reaction typically involves the use of methyl iodide (CH₃I) as the methylating agent and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile (CH₃CN) under reflux conditions.

    Reductive Amination: Another method involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl 3-chlorophenethylamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reduction of this compound can lead to the formation of N-methyl 3-chlorophenylethylamine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Reagents such as sodium methoxide (NaOCH₃) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: : N-Methyl 3-chlorophenethylamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: : In biological research, this compound is used to study the effects of phenethylamine derivatives on biological systems. It serves as a model compound for understanding the structure-activity relationships of similar compounds.

Medicine: : this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its structural similarity to other bioactive phenethylamines makes it a candidate for drug development.

Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of N-Methyl 3-chlorophenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest in pharmacological research .

Comparison with Similar Compounds

    Phenethylamine: The parent compound of N-Methyl 3-chlorophenethylamine, phenethylamine, is a naturally occurring monoamine alkaloid and a central nervous system stimulant.

    3-Chlorophenethylamine: Similar to this compound but lacks the N-methyl group. It is used as an intermediate in organic synthesis.

    N-Methylphenethylamine: Similar to this compound but lacks the chlorine atom. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: this compound is unique due to the presence of both the N-methyl and 3-chloro substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications. The combination of these substituents enhances its reactivity and potential as a precursor in the synthesis of more complex molecules .

Properties

IUPAC Name

2-(3-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUACXHBBABJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442015
Record name 2-(3-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-20-8
Record name 3-Chloro-N-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.